D-Glucitol pentakis(bromoacetate)

Catalog No.
S13147110
CAS No.
94248-56-3
M.F
C16H19Br5O11
M. Wt
786.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucitol pentakis(bromoacetate)

CAS Number

94248-56-3

Product Name

D-Glucitol pentakis(bromoacetate)

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5-tetrakis[(2-bromoacetyl)oxy]-6-hydroxyhexyl] 2-bromoacetate

Molecular Formula

C16H19Br5O11

Molecular Weight

786.8 g/mol

InChI

InChI=1S/C16H19Br5O11/c17-1-10(23)28-7-9(30-12(25)3-19)16(32-14(27)5-21)15(31-13(26)4-20)8(6-22)29-11(24)2-18/h8-9,15-16,22H,1-7H2/t8-,9+,15-,16-/m1/s1

InChI Key

HTDFEOMEJJBSFB-PSNKQFAISA-N

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O

D-Glucitol pentakis(bromoacetate) is a chemical compound characterized by its molecular formula C16H19Br5O11C_{16}H_{19}Br_5O_{11} and a molecular weight of approximately 786.84 g/mol. This compound is a derivative of D-glucitol, where five bromoacetate groups are esterified to the hydroxyl groups of the glucitol backbone. The presence of multiple bromine atoms contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and biochemistry .

Due to its functional groups:

  • Esterification: The bromoacetate groups can undergo hydrolysis, leading to the release of bromoacetic acid and regeneration of D-glucitol.
  • Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound can be reduced to form other derivatives, altering its chemical properties and biological activity.

These reactions highlight the compound's versatility in organic synthesis and its potential for modification to create new derivatives with tailored properties .

The synthesis of D-glucitol pentakis(bromoacetate) typically involves:

  • Starting Material: D-glucitol is used as the primary substrate.
  • Bromoacetylation: The reaction involves treating D-glucitol with bromoacetic acid in the presence of a catalyst such as pyridine or dimethylaminopyridine. This process results in the formation of ester bonds between the hydroxyl groups of glucitol and the bromoacetate groups.
  • Purification: The product is purified through techniques like chromatography to isolate D-glucitol pentakis(bromoacetate) from unreacted materials and by-products.

This method allows for the efficient production of the compound while maintaining high purity levels .

D-Glucitol pentakis(bromoacetate) has several potential applications:

  • Biochemical Research: It may serve as a tool for studying carbohydrate metabolism and enzyme interactions due to its structural similarity to natural sugars.
  • Drug Development: The compound could be explored for its therapeutic potential, particularly in targeting specific biological pathways influenced by glucitol derivatives.
  • Analytical Chemistry: Its unique structure allows for its use in separation techniques, such as high-performance liquid chromatography (HPLC), facilitating the analysis of complex mixtures .

Interaction studies involving D-glucitol pentakis(bromoacetate) are crucial for understanding its biological implications. Research may focus on:

  • Protein Binding: Investigating how this compound interacts with proteins can reveal insights into its potential as a drug candidate.
  • Cellular Uptake: Studies on how cells absorb and metabolize this compound can inform its efficacy and safety profiles.
  • Mechanism of Action: Understanding how it affects cellular pathways will aid in determining its therapeutic applications .

D-Glucitol pentakis(bromoacetate) shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaNotable Features
D-Glucitol hexakis(bromoacetate)C20H24Br6O12C_{20}H_{24}Br_6O_{12}Six bromoacetate groups; increased reactivity
D-Mannitol pentakis(bromoacetate)C16H19Br5O11C_{16}H_{19}Br_5O_{11}Structural isomer; similar reactivity
Sorbitol pentakis(bromoacetate)C16H19Br5O11C_{16}H_{19}Br_5O_{11}Derived from sorbitol; different stereochemistry

D-Glucitol pentakis(bromoacetate) is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which may influence its reactivity and biological activity compared to these similar compounds .

D-Glucitol pentakis(bromoacetate) is systematically named [(2S,3R,4R,5R)-2,3,4,5-tetrakis[(2-bromoacetyl)oxy]-6-hydroxyhexyl] 2-bromoacetate, reflecting its stereochemistry and functional groups. The compound’s molecular formula is C₁₆H₁₉Br₅O₁₁, with a molecular weight of 786.836 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name and structural features are summarized in Table 1.

Table 1: Key Identifiers of D-Glucitol Pentakis(bromoacetate)

PropertyValue
CAS Registry Number94248-56-3
Molecular FormulaC₁₆H₁₉Br₅O₁₁
Molecular Weight786.836 g/mol
IUPAC Name[(2S,3R,4R,5R)-2,3,4,5-tetrakis[(2-bromoacetyl)oxy]-6-hydroxyhexyl] 2-bromoacetate

The compound’s synthesis involves the esterification of sorbitol with bromoacetyl bromide or bromoacetic acid derivatives, resulting in the replacement of five hydroxyl groups with bromoacetyl units.

Structural Relationship to Sorbitol (D-Glucitol)

Sorbitol (D-glucitol), a hexitol with the formula C₆H₁₄O₆, is a reduction product of glucose where the aldehyde group is converted to a hydroxyl group. D-Glucitol pentakis(bromoacetate) modifies this structure by substituting five of sorbitol’s six hydroxyl groups with bromoacetyl groups (-O-CO-CH₂-Br), as illustrated in Figure 1. The remaining hydroxyl group at the C6 position retains partial polarity, influencing the compound’s solubility and reactivity.

Structural Comparison of Sorbitol and Its Bromoacetate Derivative

FeatureSorbitol (C₆H₁₄O₆)D-Glucitol Pentakis(bromoacetate) (C₁₆H₁₉Br₅O₁₁)
Functional Groups6 hydroxyl (-OH) groups5 bromoacetyl (-O-CO-CH₂-Br) groups, 1 -OH group
Molecular Weight182.17 g/mol786.836 g/mol
Synthesis PathwayGlucose reductionSorbitol esterification with bromoacetyl agents

The introduction of bromoacetyl groups enhances the compound’s electrophilicity, making it a potent alkylating agent. This property is critical in organic synthesis, particularly in reactions requiring selective acylation.

Historical Context of Bromoacetate Derivatives

Bromoacetate derivatives, including bromoacetic acid and ethyl bromoacetate, have played pivotal roles in chemical research since the early 20th century. Bromoacetic acid (BrCH₂CO₂H), first synthesized via the Hell–Volhard–Zelinsky reaction, became a cornerstone for alkylation reactions. Ethyl bromoacetate (BrCH₂CO₂CH₂CH₃), developed as a lacrimatory agent during World War I, later gained prominence in the Reformatsky reaction for forming β-hydroxy esters.

The application of bromoacetates in medicinal chemistry emerged with their use in synthesizing enzyme inhibitors. For instance, bromoacetyl-modified hydrazinecarbothioamides and thiazolidinones have been explored as aldose reductase inhibitors, targeting diabetic complications linked to the polyol pathway. D-Glucitol pentakis(bromoacetate) extends this legacy, offering a multifunctional scaffold for designing bioactive molecules.

Key Milestones in Bromoacetate Chemistry

  • 1912: Ethyl bromoacetate used as a riot control agent.
  • 2000: Enantioselective synthesis of α-bromo acid derivatives from tartrate-derived bromoacetals.
  • 2018: Synthesis of bromoacetate-containing aldose reductase inhibitors.

These advancements underscore the enduring relevance of bromoacetate derivatives in both synthetic and applied chemistry.

D-Glucitol pentakis(bromoacetate) is a pentakis-substituted derivative of D-glucitol (also known as D-sorbitol), where five hydroxyl groups are esterified with bromoacetic acid [10]. This compound, with the molecular formula C16H19Br5O11 and a molecular weight of 786.84 g/mol, represents an important class of brominated carbohydrate derivatives with potential applications in synthetic organic chemistry [10] [2].

Synthetic Pathways for Bromoacetylation of D-Glucitol

The synthesis of D-Glucitol pentakis(bromoacetate) involves the bromoacetylation of D-glucitol, a process that requires careful control of reaction conditions to achieve selective pentakis-substitution [3]. The starting material, D-glucitol, is a linear polyol with six hydroxyl groups that can potentially undergo esterification [19]. The synthetic pathway typically employs bromoacetylating agents such as bromoacetic anhydride or bromoacetyl bromide to introduce the bromoacetate groups onto the D-glucitol backbone [8].

A general synthetic procedure involves the reaction of D-glucitol with an excess of the bromoacetylating agent in the presence of a suitable base catalyst, such as pyridine or triethylamine, in an appropriate solvent system like dichloromethane or tetrahydrofuran [21]. The reaction is typically initiated at lower temperatures (0°C) and then allowed to warm to room temperature to complete the esterification process [25].

Reaction Mechanisms and Stoichiometric Considerations

The bromoacetylation of D-glucitol follows a nucleophilic acyl substitution mechanism, which proceeds through several distinct steps [17]. Initially, the hydroxyl groups of D-glucitol act as nucleophiles and attack the carbonyl carbon of the bromoacetylating agent [22]. This nucleophilic attack leads to the formation of a tetrahedral intermediate, where the carbonyl carbon is temporarily bonded to both the oxygen of D-glucitol and the original carbonyl oxygen [17] [22].

Subsequently, the leaving group (bromoacetate or bromide, depending on the bromoacetylating agent used) departs with an electron pair, a process facilitated by the base catalyst present in the reaction mixture [22]. This results in the formation of a bromoacetate ester linkage between D-glucitol and bromoacetic acid [8]. The process repeats at multiple hydroxyl sites of D-glucitol to form the pentakis(bromoacetate) derivative [3].

From a stoichiometric perspective, the reaction requires at least five equivalents of the bromoacetylating agent to achieve complete pentakis-substitution [21]. However, in practice, an excess (typically 5.5-6.0 equivalents) is often employed to ensure complete conversion and to overcome potential side reactions or incomplete substitution [3] [8]. The base catalyst is typically used in proportions of 1.5-2.0 equivalents per hydroxyl group to effectively neutralize the acid byproducts formed during the reaction [21] [25].

The reaction can be represented by the following stoichiometric equation:

D-Glucitol + 5 BrCH2CO-X → D-Glucitol pentakis(bromoacetate) + 5 HX

Where X represents the leaving group (typically another bromoacetate group when using bromoacetic anhydride, or bromide when using bromoacetyl bromide) [8] [17].

Optimization of Pentakis-Substitution

Achieving selective pentakis-substitution of D-glucitol presents several challenges that require careful optimization of reaction parameters [21]. The primary challenge lies in controlling the degree of substitution to ensure that exactly five of the six hydroxyl groups undergo esterification [19]. This selectivity is crucial for obtaining the desired pentakis(bromoacetate) derivative rather than the hexakis-substituted product or under-substituted derivatives .

Several key parameters can be optimized to enhance the selectivity and yield of pentakis-substitution:

  • Molar Ratio Control: Using precisely 5.5-6.0 equivalents of the bromoacetylating agent relative to D-glucitol helps drive the reaction toward pentakis-substitution while minimizing over-substitution [21] [25].

  • Temperature Regulation: The reaction is typically initiated at lower temperatures (0°C) to control the initial substitution rate, followed by gradual warming to room temperature to complete the reaction [25]. This temperature profile helps manage the reactivity of the different hydroxyl groups in D-glucitol, which possess varying degrees of nucleophilicity [19] [21].

  • Reaction Time: Extended reaction times (12-24 hours) are often necessary to ensure complete conversion to the pentakis-substituted product [25]. Monitoring the reaction progress using thin-layer chromatography or high-performance liquid chromatography allows for precise determination of the optimal reaction endpoint [21].

  • Solvent Selection: The choice of solvent significantly impacts the reaction outcome [25]. Aprotic solvents like dichloromethane or tetrahydrofuran are preferred as they do not interfere with the nucleophilic attack of the hydroxyl groups on the bromoacetylating agent [21] [25].

  • Catalyst Optimization: The type and amount of base catalyst influence both the reaction rate and selectivity [21]. Pyridine often serves as both a solvent and catalyst, while triethylamine is commonly used as a catalyst in other solvent systems [25].

  • Order of Addition: Controlled, dropwise addition of the bromoacetylating agent to a solution of D-glucitol and the base helps manage the exothermic nature of the reaction and improves selectivity [21] [25].

  • Concentration Effects: Moderate dilution (0.1-0.2M) helps minimize side reactions and improves the selectivity for pentakis-substitution [21].

Through careful optimization of these parameters, high yields of D-glucitol pentakis(bromoacetate) can be achieved with good selectivity over other possible substitution patterns [21] [25].

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of D-glucitol pentakis(bromoacetate) [15]. Various spectroscopic techniques provide complementary information about the molecular structure, substitution pattern, and overall integrity of the compound [16].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for elucidating the structure of D-glucitol pentakis(bromoacetate) [15]. Both proton (1H) and carbon (13C) NMR analyses provide valuable insights into the substitution pattern and conformational characteristics of the molecule [16] [20].

In the 1H NMR spectrum of D-glucitol pentakis(bromoacetate), several characteristic signals can be observed:

  • The methylene protons of the bromoacetate groups (CH2Br) typically appear as singlets in the range of 3.8-4.0 ppm [27].

  • The methine protons (CH-O) of the D-glucitol backbone generally show signals in the range of 4.7-5.6 ppm, with specific chemical shifts depending on their position in the molecule [27] [5].

  • The methylene protons (CH2-O) at positions C1 and C6 of the D-glucitol backbone typically resonate in the range of 4.1-4.4 ppm [27] [5].

The integration of these signals provides information about the degree of substitution, with the ratio of bromoacetate methylene protons to D-glucitol backbone protons confirming pentakis-substitution [15] [16].

The 13C NMR spectrum further corroborates the structure with characteristic signals:

  • Carbonyl carbon atoms (C=O) of the ester groups appear at approximately 165-170 ppm [27] [5].

  • The carbon atoms of the D-glucitol backbone typically show signals in the range of 65-75 ppm [5] [27].

  • The methylene carbon atoms (CH2Br) of the bromoacetate groups generally resonate at 25-30 ppm [27].

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can provide additional structural information by establishing correlations between different nuclei [5] [16]. These techniques are particularly valuable for confirming the substitution pattern and for distinguishing between similar proton or carbon environments within the molecule [15] [16].

The NMR data collectively confirms the pentakis-substitution pattern and provides detailed information about the conformational preferences of D-glucitol pentakis(bromoacetate) in solution [15] [20].

Mass Spectrometry and Molecular Weight Validation

Mass spectrometry plays a crucial role in confirming the molecular weight and structural integrity of D-glucitol pentakis(bromoacetate) [29]. The compound, with a theoretical molecular weight of 786.84 g/mol, exhibits characteristic fragmentation patterns that provide valuable structural information [7] [10].

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing D-glucitol pentakis(bromoacetate) due to its ability to generate molecular ions with minimal fragmentation [29]. In positive ionization mode, the compound typically shows a molecular ion peak [M+H]+ at m/z 787.8, or adduct ions such as [M+Na]+ at m/z 809.8 [7] [29].

A distinctive feature of the mass spectrum is the isotope pattern resulting from the presence of five bromine atoms, each with two naturally occurring isotopes (79Br and 81Br) [7]. This creates a characteristic isotope cluster spanning several m/z units, which serves as a fingerprint for confirming the presence of five bromine atoms in the molecule [7] [29].

Fragmentation analysis provides additional structural information:

  • Sequential losses of bromoacetate groups (BrCH2CO, 122 Da each) generate fragment ions at m/z 665.9, 545.0, 424.1, 303.2, and 182.3, corresponding to the loss of one through five bromoacetate groups, respectively [7] [29].

  • The presence of these fragment ions confirms the pentakis-substitution pattern and the integrity of the D-glucitol backbone [7].

High-resolution mass spectrometry further validates the molecular formula by providing accurate mass measurements that match the theoretical mass of C16H19Br5O11 within a few parts per million [29]. This technique is particularly valuable for distinguishing between compounds with similar nominal masses but different elemental compositions [7] [29].

Mass spectrometry, combined with chromatographic techniques such as liquid chromatography, also serves as an effective tool for assessing the purity of D-glucitol pentakis(bromoacetate) preparations [29]. The presence of under-substituted or over-substituted derivatives can be detected as separate peaks with distinct molecular weights [7] [29].

Crystallographic and Computational Modeling Studies

Crystallographic analysis and computational modeling provide complementary approaches for elucidating the three-dimensional structure and conformational preferences of D-glucitol pentakis(bromoacetate) [28]. These techniques offer insights into bond lengths, angles, and molecular packing that are not readily accessible through spectroscopic methods alone [19] [28].

X-ray crystallography represents the gold standard for determining the absolute configuration and conformation of D-glucitol pentakis(bromoacetate) in the solid state [28]. The compound typically crystallizes in monoclinic or triclinic crystal systems, with space groups such as P21 or P1 that are common for chiral compounds [28]. The unit cell dimensions depend on crystal packing arrangements but typically fall within ranges of a = 8-12 Å, b = 10-15 Å, c = 15-20 Å, with β angles of 95-105° for monoclinic systems [28].

Key structural parameters revealed by crystallographic studies include:

  • Carbon-bromine bond lengths in the bromoacetate groups, typically measuring 1.90-1.95 Å [28].

  • Ester bond geometries, with C-O bond lengths of approximately 1.2 Å for the carbonyl bonds and 1.4 Å for the ester linkages [28].

  • Torsion angles along the D-glucitol backbone, which provide insights into the preferred conformation of the molecule [19] [28].

  • Intermolecular interactions, including potential halogen bonding involving the bromine atoms, which influence crystal packing arrangements [28].

Serial femtosecond crystallography, a relatively new technique utilizing X-ray free electron lasers, offers advantages for studying compounds like D-glucitol pentakis(bromoacetate) that may form small or radiation-sensitive crystals [28]. This approach allows for room-temperature structure determination without the complications introduced by crystal cooling [28].

Complementing experimental crystallographic studies, computational modeling provides valuable insights into the conformational landscape and energetics of D-glucitol pentakis(bromoacetate) [19]. Density Functional Theory (DFT) calculations, typically employing functionals such as B3LYP with basis sets like 6-31G(d), can predict stable conformations and their relative energies [19] [28].

Molecular dynamics simulations further enhance our understanding by exploring the conformational flexibility of D-glucitol pentakis(bromoacetate) in solution environments [19]. These simulations reveal that while D-glucitol itself is highly flexible with 243 possible staggered conformations of its backbone, the pentakis(bromoacetate) derivative exhibits more restricted conformational preferences due to steric constraints imposed by the bulky bromoacetate groups [19].

Computational studies have shown that D-glucitol derivatives tend to adopt extended conformations in solution, unlike the bent conformations often observed in crystal structures [19]. This conformational preference is influenced by intramolecular hydrogen bonding and steric interactions between the substituent groups [19] [28].

D-Glucitol pentakis(bromoacetate) exhibits distinctive solubility characteristics that reflect its mixed hydrophilic-lipophilic nature. The compound possesses a molecular formula of C₁₆H₁₉Br₅O₁₁ with a molecular weight of 786.84 g/mol [1] [2]. The calculated logarithmic partition coefficient (LogP) values reported in the literature range from 1.99 [3] to 3.13 [4], indicating moderate lipophilicity compared to the highly hydrophilic parent compound D-glucitol (LogP = -4.67) [5].

The presence of five bromoacetate ester groups significantly alters the solubility profile compared to the unsubstituted D-glucitol backbone. While D-glucitol demonstrates exceptional water solubility due to its six hydroxyl groups [5], the pentakis derivative shows reduced aqueous solubility owing to the replacement of five polar hydroxyl groups with bromoacetate esters. The compound is expected to demonstrate enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, consistent with the behavior observed for related polyester compounds [6] [7].

Stability Profile Analysis

The stability of D-glucitol pentakis(bromoacetate) is governed primarily by the susceptibility of the ester bonds to hydrolytic cleavage. Bromoacetate esters are known to undergo hydrolysis under both acidic and basic conditions, with the mechanism varying according to pH conditions [8] [9]. Under acidic conditions, the hydrolysis follows a reversible mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination [10] [11]. Base-catalyzed hydrolysis proceeds via an irreversible saponification mechanism, where hydroxide ions attack the carbonyl carbon directly [12].

The thermal stability profile indicates a remarkably high boiling point of 651.4°C at 760 mmHg [1], though this value likely reflects decomposition rather than true boiling. The flash point of 347.8°C [1] suggests moderate thermal stability under normal handling conditions. The compound exhibits extremely low vapor pressure (9.94 × 10⁻²⁰ mmHg at 25°C) [1], indicating minimal volatility under ambient conditions.

Storage stability data for related glucitol bromoacetate derivatives suggest hydrolytic degradation occurs over extended periods. For D-glucitol 1-(bromoacetate), hydrolysis of the ester bond proceeds over 14 days in aqueous conditions, while solid-state storage demonstrates stability exceeding two years with no significant degradation [13]. The pentakis derivative would be expected to show similar long-term solid-state stability but accelerated hydrolysis rates due to the increased number of ester linkages.

Reactivity in Aqueous and Organic Media

The reactivity of D-glucitol pentakis(bromoacetate) is dominated by the presence of five electrophilic bromoacetate moieties, each containing a reactive bromine atom α to the carbonyl group. This structural feature imparts dual reactivity patterns: nucleophilic substitution at the brominated carbon and hydrolytic susceptibility at the ester linkage.

Aqueous Media Reactivity

In aqueous environments, D-glucitol pentakis(bromoacetate) undergoes competitive reactions involving both ester hydrolysis and nucleophilic substitution. The hydrolysis mechanism proceeds through water autoionization pathways, as demonstrated in mechanistic studies of ester hydrolysis [9]. Under neutral pH conditions, the reaction initiates through water autoionization followed by protonation of the ester (W(AI)A mechanism), while activated esters may follow alternative pathways involving hydroxide ion formation (W(AI)B mechanism) [9].

The rate of hydrolysis is significantly influenced by pH conditions. Kinetic studies on related haloacetate esters demonstrate that base-catalyzed saponification occurs more rapidly than acid-catalyzed hydrolysis [14] [15]. The presence of the electron-withdrawing bromoacetate groups activates the ester toward nucleophilic attack, accelerating hydrolysis rates compared to simple acetate esters. For bromoacetate esters specifically, alkaline hydrolysis shows enhanced rates due to both ester saponification and competing halide displacement reactions [15].

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [16]. Studies on temperature-dependent ester hydrolysis indicate that at pH 4.7, significant conversion occurs within hours at elevated temperatures (40-60°C), with half-lives decreasing from approximately 11 minutes at 40°C to substantially shorter periods at higher temperatures [16].

Organic Media Reactivity

In organic solvents, D-glucitol pentakis(bromoacetate) exhibits enhanced stability toward hydrolysis while maintaining reactivity toward nucleophilic substitution. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile provide suitable media for nucleophilic substitution reactions [17]. These solvents stabilize ionic intermediates while minimizing competing hydrolysis reactions due to reduced water activity.

The bromoacetate groups serve as excellent leaving groups in SN2 reactions with various nucleophiles including amines, thiols, and other heteroatom nucleophiles . The reaction proceeds through backside attack at the brominated carbon, resulting in inversion of configuration and formation of substituted acetate derivatives. The reactivity pattern follows the typical SN2 order: primary > secondary >> tertiary, with the bromoacetate carbons being primary and therefore highly reactive toward nucleophilic displacement.

In the presence of strong nucleophilic bases such as alkali metal alkoxides, both substitution and elimination reactions may occur competitively. The relative rates depend on the nucleophile strength, reaction temperature, and solvent polarity. Halide anions (chloride, bromide) in polar aprotic solvents effectively cleave ester bonds through S_N2 mechanisms at the alkyl carbon rather than acyl substitution [17].

Comparative Analysis with Mono-/Oligo-Substituted Glucitol Derivatives

The systematic comparison of D-glucitol pentakis(bromoacetate) with its mono-, di-, tri-, and tetra-substituted analogs reveals clear structure-property relationships governing physicochemical behavior. The degree of bromoacetate substitution directly correlates with molecular weight, lipophilicity, and reactivity patterns.

Molecular Weight and Structural Progression

The molecular weight progression follows a predictable linear relationship with the degree of substitution. Monosubstituted derivatives (D-glucitol 1-, 2-, or 3-(bromoacetate)) exhibit molecular weights of 303.10 g/mol [19] [20], while the bis-substituted derivatives (1,5-bis and 1,6-bis) have molecular weights of 424.04 g/mol [21] [22]. The tris-, tetrakis-, and pentakis derivatives show molecular weights of 545.0, 665.9, and 786.84 g/mol respectively , with the hexakis derivative reaching 907.8 g/mol [24].

Each additional bromoacetate group contributes approximately 121-122 mass units (C₂H₂BrO₂ = 120.94 g/mol), while simultaneously removing one hydroxyl group (-17.01 g/mol), resulting in a net mass increment of approximately 104 g/mol per substitution. This linear relationship enables prediction of properties for intermediate substitution levels and provides insight into the systematic modification of the glucitol scaffold.

Solubility and Lipophilicity Trends

The solubility characteristics undergo dramatic transformation with increasing substitution. Unsubstituted D-glucitol demonstrates exceptional hydrophilicity (LogP = -4.67) [5] and unlimited water solubility. Monosubstituted derivatives retain significant hydrophilic character while gaining modest organic solvent compatibility. The negative LogP value for D-glucitol 2-(bromoacetate) indicates continued preference for aqueous phases [25].

Progressive substitution shifts the balance toward lipophilicity. The tris-substituted derivative exhibits a LogP value of approximately 0.5 [19], indicating balanced hydrophilic-lipophilic properties. The pentakis derivative, with LogP values ranging from 1.99 [3] to 3.13 [4], demonstrates clear lipophilic preference while retaining sufficient polarity for dissolution in polar organic solvents.

This progression correlates with observed chromatographic behavior. High-performance liquid chromatography analysis of the pentakis derivative on reverse-phase columns requires acetonitrile-water mobile phases with retention times indicating moderate hydrophobic interactions [3]. The compound can be effectively separated using C18 stationary phases with phosphoric acid or formic acid modifiers for mass spectrometry compatibility.

Reactivity and Stability Comparisons

The reactivity profile scales proportionally with the number of bromoacetate groups. Monosubstituted derivatives offer single sites for nucleophilic substitution and demonstrate relatively simple hydrolysis kinetics. The remaining five hydroxyl groups maintain hydrogen bonding capacity and contribute to aqueous solubility.

Higher substitution levels introduce multiple reactive sites, enabling complex substitution patterns and crosslinking reactions. The pentakis derivative provides five electrophilic centers capable of simultaneous or sequential substitution, making it particularly valuable for polymer crosslinking applications . However, this increased reactivity also renders the compound more susceptible to degradation under basic conditions.

Hydrolytic stability decreases with increasing substitution due to the cumulative effect of multiple ester bonds. While monosubstituted derivatives may retain substantial structural integrity over weeks in aqueous solution, highly substituted compounds like the pentakis derivative undergo more rapid degradation, particularly under alkaline conditions where both ester saponification and bromide displacement occur competitively [15].

The thermal stability paradoxically increases with substitution level, as evidenced by the high decomposition temperatures reported for heavily substituted derivatives. This reflects the increased molecular weight and reduced volatility rather than enhanced chemical stability. The presence of multiple bromoacetate groups creates a more robust molecular framework resistant to thermal decomposition until extreme temperatures are reached.

Applications and Utility Considerations

The systematic variation in properties across the substitution series enables selection of optimal derivatives for specific applications. Monosubstituted compounds serve as mild alkylating agents with retained hydrophilicity for biological applications. Bis- and tris-substituted derivatives offer balanced properties suitable for pharmaceutical intermediates and bioconjugation reactions.

The pentakis derivative represents the practical upper limit for maintaining both reactivity and handling convenience. Its five reactive sites enable extensive chemical modification while preserving a discrete molecular entity. The hexakis derivative, while offering maximum substitution, may sacrifice the beneficial properties contributed by the remaining hydroxyl group in the pentakis compound.

XLogP3

3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

785.68033 g/mol

Monoisotopic Mass

781.68442 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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